Cas no 41255-31-6 (6-chloro-2-(4-methylphenyl)-4H-chromen-4-one)

6-Chloro-2-(4-methylphenyl)-4H-chromen-4-one is a synthetic chromenone derivative with potential applications in medicinal chemistry and organic synthesis. Its structure features a chloro-substituted chromenone core coupled with a 4-methylphenyl group, which may enhance its reactivity and binding affinity in biological systems. This compound is of interest due to its potential as a scaffold for developing pharmacologically active molecules, particularly in areas such as enzyme inhibition or receptor modulation. Its well-defined chemical properties and stability under standard conditions make it suitable for further derivatization and research applications. The compound is typically characterized by HPLC, NMR, and mass spectrometry to ensure purity and structural integrity.
6-chloro-2-(4-methylphenyl)-4H-chromen-4-one structure
41255-31-6 structure
Product Name:6-chloro-2-(4-methylphenyl)-4H-chromen-4-one
CAS No:41255-31-6
MF:C16H11ClO2
MW:270.710343599319
CID:926785
PubChem ID:688830
Update Time:2025-10-24

6-chloro-2-(4-methylphenyl)-4H-chromen-4-one Chemical and Physical Properties

Names and Identifiers

    • 6-CHLORO-4'-METHYLFLAVONE
    • 6-chloro-2-(4-methylphenyl)chromen-4-one
    • CBMicro_021328
    • 6-chloro-2-(4-methylphenyl)-4H-chromen-4-one
    • BIM-0021214.P001
    • NCGC00320751-01
    • SR-01000394881
    • AB01315539-02
    • 6-chloro-2-(p-tolyl)-4H-chromen-4-one
    • CCG-8749
    • SR-01000394881-1
    • AKOS002182034
    • 41255-31-6
    • Oprea1_148223
    • EU-0034140
    • F3139-0626
    • NS-00117
    • MB01862
    • STK893156
    • Inchi: 1S/C16H11ClO2/c1-10-2-4-11(5-3-10)16-9-14(18)13-8-12(17)6-7-15(13)19-16/h2-9H,1H3
    • InChI Key: USPRHJDYJRDVNQ-UHFFFAOYSA-N
    • SMILES: ClC1C=CC2=C(C=1)C(C=C(C1C=CC(C)=CC=1)O2)=O

Computed Properties

  • Exact Mass: 270.0447573g/mol
  • Monoisotopic Mass: 270.0447573g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 1
  • Complexity: 382
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5
  • Topological Polar Surface Area: 26.3Ų

6-chloro-2-(4-methylphenyl)-4H-chromen-4-one Pricemore >>

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6-chloro-2-(4-methylphenyl)-4H-chromen-4-one Related Literature

Additional information on 6-chloro-2-(4-methylphenyl)-4H-chromen-4-one

Introduction to 6-Chloro-2-(4-Methylphenyl)-4H-Chromen-4-One (CAS No. 41255-31-6)

6-Chloro-2-(4-methylphenyl)-4H-chromen-4-one (CAS No. 41255-31-6) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 6-chloro-2-(p-tolyl)-4H-chromen-4-one, belongs to the class of chromenones, which are characterized by their unique structural features and diverse biological activities. The compound's molecular formula is C16H11ClO2, and it has a molecular weight of 280.71 g/mol.

The structure of 6-chloro-2-(4-methylphenyl)-4H-chromen-4-one consists of a chromene ring system fused with a benzene ring, with a chlorine atom and a methyl-substituted benzene ring attached at specific positions. This arrangement imparts unique chemical and physical properties to the molecule, making it an interesting candidate for various applications in drug discovery and development.

In recent years, extensive research has been conducted to explore the biological activities and potential therapeutic applications of 6-chloro-2-(4-methylphenyl)-4H-chromen-4-one. Studies have shown that this compound exhibits significant antioxidant, anti-inflammatory, and anticancer properties. These findings have sparked interest in its potential use as a lead compound for the development of novel therapeutic agents.

Antioxidant Activity: One of the key properties of 6-chloro-2-(4-methylphenyl)-4H-chromen-4-one is its potent antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress, which is implicated in various diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders. Research has demonstrated that this compound effectively scavenges free radicals and protects cells from oxidative damage, making it a promising candidate for the development of antioxidant-based therapies.

Anti-Inflammatory Activity: Inflammation is a complex biological response that involves the activation of immune cells and the release of pro-inflammatory cytokines. Chronic inflammation is associated with numerous diseases, including arthritis, asthma, and inflammatory bowel disease. Studies have shown that 6-chloro-2-(4-methylphenyl)-4H-chromen-4-one possesses potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and reducing inflammation in animal models. This property makes it a potential therapeutic agent for treating inflammatory conditions.

Anticancer Activity: Cancer is a leading cause of mortality worldwide, and the development of effective anticancer agents remains a major challenge in medical research. Recent studies have investigated the anticancer potential of 6-chloro-2-(4-methylphenyl)-4H-chromen-4-one. In vitro and in vivo experiments have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The mechanism of action involves inducing apoptosis (programmed cell death) and inhibiting cell proliferation, making it a promising lead compound for further drug development.

Synthetic Routes: The synthesis of 6-chloro-2-(4-methylphenyl)-4H-chromen-4-one has been extensively studied to optimize its production for large-scale applications. Several synthetic routes have been reported in the literature, including Claisen condensation reactions and cyclization processes. These methods provide efficient pathways for the preparation of this compound with high yields and purity.

Safety and Toxicity: Before any compound can be considered for therapeutic use, it is essential to evaluate its safety profile. Toxicological studies on 6-chloro-2-(4-methylphenyl)-4H-chromen-4-one have shown that it exhibits low toxicity at therapeutic concentrations. However, further investigations are necessary to ensure its safety in long-term use and to identify any potential side effects.

Clinical Trials: While preclinical studies have provided promising results, clinical trials are essential to validate the safety and efficacy of new therapeutic agents in human subjects. Currently, there are ongoing clinical trials evaluating the potential therapeutic applications of 6-chloro-2-(4-methylphenyl)-4H-chromen-4-one. These trials aim to assess its pharmacokinetics, pharmacodynamics, and therapeutic effects in patients with various diseases.

FUTURE PERSPECTIVES: The future prospects for 6-chloro-2-(4-methylphenyl)-4H-chromen-4-one are promising. Ongoing research continues to uncover new biological activities and potential therapeutic applications of this compound. With further optimization and clinical evaluation, it has the potential to become an important therapeutic agent in the treatment of various diseases.

In conclusion, 6-chloro-2-(4-methylphenyl)-4H-chromen-4-one (CAS No. 41255-31-6) is a multifaceted organic compound with significant biological activities. Its antioxidant, anti-inflammatory, and anticancer properties make it an attractive candidate for drug discovery and development. Continued research into its mechanisms of action and clinical applications will likely lead to new therapeutic breakthroughs in the future.

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